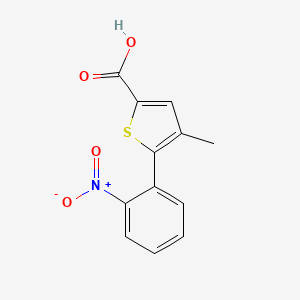![molecular formula C17H19ClS B14536669 Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]- CAS No. 62252-54-4](/img/structure/B14536669.png)
Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]-: is an organic compound that belongs to the class of aromatic compounds. Aromatic compounds are known for their stability and unique chemical properties due to the presence of a benzene ring. This compound features a benzene ring substituted with a 4-chloro-1-phenylbutyl group and a thio-methyl group, making it a polysubstituted benzene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]- typically involves multiple steps, starting with the preparation of the 4-chloro-1-phenylbutyl group. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with 4-chloro-1-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to a thiolation reaction, where a thio-methyl group is introduced using reagents like sodium hydrosulfide (NaHS) or thiourea under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thio-methyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the 4-chloro group to a 4-methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: HNO₃, Br₂, AlCl₃
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: 4-methyl derivatives
Substitution: Nitrobenzene, bromobenzene derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]- involves its interaction with molecular targets through its functional groups. The thio-methyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-(chlorophenylmethyl)-
- Benzene, 1-chloro-4-(phenylethynyl)-
Comparison: Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]- is unique due to the presence of both a thio-methyl group and a 4-chloro-1-phenylbutyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. In contrast, similar compounds like Benzene, 1-chloro-4-methyl- and Benzene, 1-chloro-4-(chlorophenylmethyl)- lack the thio-methyl group, resulting in different reactivity and applications .
Properties
CAS No. |
62252-54-4 |
|---|---|
Molecular Formula |
C17H19ClS |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
(1-benzylsulfanyl-4-chlorobutyl)benzene |
InChI |
InChI=1S/C17H19ClS/c18-13-7-12-17(16-10-5-2-6-11-16)19-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2 |
InChI Key |
BNUKLQCFDACXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(CCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B14536598.png)
![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)


![4-Hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B14536606.png)

![4-[Ethoxy(diphenyl)methyl]phenol](/img/structure/B14536618.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

![Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14536633.png)


![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)

